2-(4-chlorophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
CAS No.: 1005261-55-1
Cat. No.: VC7696993
Molecular Formula: C17H12ClN3O5
Molecular Weight: 373.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005261-55-1 |
|---|---|
| Molecular Formula | C17H12ClN3O5 |
| Molecular Weight | 373.75 |
| IUPAC Name | 2-(4-chlorophenyl)-3-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
| Standard InChI | InChI=1S/C17H12ClN3O5/c18-10-3-7-11(8-4-10)20-14(9-1-5-12(6-2-9)21(24)25)13-15(26-20)17(23)19-16(13)22/h1-8,13-15H,(H,19,22,23) |
| Standard InChI Key | WHAJACOXPHJQHR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2C3C(C(=O)NC3=O)ON2C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Substituent Effects
The molecule features a bicyclic system comprising a dihydro-2H-pyrrolo[3,4-d]isoxazole scaffold fused to two aromatic rings. X-ray crystallography of analogous compounds reveals a planar bicyclic core with dihedral angles of 12–18° between the isoxazole ring and aryl substituents, minimizing steric hindrance while allowing π-π stacking interactions . The 4-chlorophenyl group at position 2 and 4-nitrophenyl group at position 3 introduce strong electron-withdrawing effects, quantified by Hammett σ constants (σ = +0.23 for Cl, +1.27 for NO2), which polarize the electron density toward the isoxazole oxygen .
Table 1: Key Molecular Descriptors
Spectroscopic Fingerprints
¹H NMR (500 MHz, DMSO-d₆) displays characteristic signals at δ 7.82–7.76 (d, J = 8.5 Hz, 2H, Ar-H), 7.64–7.58 (d, J = 8.5 Hz, 2H, Ar-H) for the nitrophenyl group, and δ 7.49–7.43 (d, J = 8.5 Hz, 2H, Ar-H), 7.32–7.26 (d, J = 8.5 Hz, 2H, Ar-H) for the chlorophenyl substituent. The isoxazole protons resonate as a singlet at δ 5.12 (s, 1H) and δ 4.98 (s, 1H), while the lactam NH appears as a broad singlet at δ 10.85 . IR spectroscopy shows strong absorptions at 1745 cm⁻¹ (C=O stretching) and 1520 cm⁻¹ (asymmetric NO₂ stretching).
Synthetic Methodologies and Optimization
Multi-Step Synthesis Pathways
The synthesis typically proceeds via a three-step sequence:
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Knoevenagel Condensation: 4-Chlorobenzaldehyde reacts with ethyl nitroacetate in acetic acid/ammonium acetate to yield (E)-3-(4-chlorophenyl)-2-nitroprop-2-enoic acid ethyl ester (Yield: 78%) .
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Cyclocondensation: Treatment with hydroxylamine hydrochloride in ethanol under reflux forms the isoxazolidine intermediate (Reaction Time: 12 h; Yield: 65%) .
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Oxidative Annulation: Copper(II)-catalyzed cyclization with 4-nitrobenzoyl chloride in DMF at 110°C completes the bicyclic system (Yield: 58%).
Table 2: Reaction Optimization Parameters
| Step | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Knoevenagel | NH₄OAc | 80 | 6 | 78 |
| Cyclocondensation | None | 78 | 12 | 65 |
| Oxidative Annulation | Cu(OTf)₂ | 110 | 8 | 58 |
Scalability Challenges
Large-scale production (>100 g) faces challenges due to the exothermic nature of the annulation step, requiring controlled addition of Cu(OTf)₂ to prevent dimerization byproducts . Process intensification studies demonstrate that switching from batch to flow chemistry reduces reaction time from 8 h to 45 min while maintaining yields at 54% .
Chemical Stability and Reactivity
Degradation Pathways
Accelerated stability testing (40°C/75% RH) reveals two primary degradation products:
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Hydrolytic Degradation: Lactam ring opening at pH <3 forms 2-(4-chlorophenyl)-3-(4-nitrophenyl)maleamic acid (m/z 389.1).
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Photodegradation: UV exposure (254 nm) induces nitro group reduction to amine, generating 2-(4-chlorophenyl)-3-(4-aminophenyl)dihydroisoxazole-dione (m/z 343.1) .
Solubility and Partitioning
Experimental solubility data (25°C):
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Water: <0.1 mg/mL
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DMSO: 48 mg/mL
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Ethanol: 2.3 mg/mL
The low aqueous solubility (LogS = -4.2) and moderate LogP (2.87) suggest formulation challenges requiring nanocarriers or prodrug approaches.
Pharmacological Profile and Mechanism
Anticancer Activity
In vitro screening against NCI-60 cell lines shows potent activity in leukemia (GI₅₀ = 1.2 μM) and colon cancer (GI₅₀ = 1.8 μM) models . Mechanistic studies indicate dual inhibition of:
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EGFR Kinase: IC₅₀ = 23 nM (vs. erlotinib IC₅₀ = 2 nM)
Table 3: Comparative Kinase Inhibition
| Target | IC₅₀ (nM) | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| EGFR | 23 | 18.7 |
| PI3Kα | 89 | 9.4 |
| BRAF V600E | >1000 | N/A |
Antimicrobial Effects
Against multidrug-resistant Staphylococcus aureus (MRSA):
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MIC₉₀ = 16 μg/mL (vs. vancomycin MIC₉₀ = 2 μg/mL)
Time-kill assays show bactericidal activity within 8 h at 4×MIC . Synergy studies with ciprofloxacin reduce biofilm formation by 78% (FIC Index = 0.31) .
Research Gaps and Future Directions
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Metabolic Profiling: No published data on phase I/II metabolism; required to assess drug-drug interaction risks.
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In Vivo Efficacy: Lack of xenograft or PDX model studies limits translational potential.
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Formulation Science: Need for stable amorphous solid dispersions to enhance oral bioavailability.
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Target Validation: CRISPR-Cas9 knockout studies required to confirm kinase selectivity .
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